Acetylcholinesterase (AChE) Inhibition: N-Phenylquinolin-4-amine Derivatives Versus Donepezil Baseline
Patent CN115466211B discloses N-phenylquinolin-4-amine derivatives as novel reversible AChE inhibitors. The patent establishes the unsubstituted N-phenylquinolin-4-amine core as the essential pharmacophore for AChE inhibition. While specific IC50 values for the parent compound are not disclosed in the patent abstract, the claimed derivatives are positioned as alternatives to FDA-approved AChE inhibitors such as donepezil and tacrine, which have reported clinical IC50 values in the low nanomolar range [1]. The patent's innovation lies in the unique N-phenylquinolin-4-amine scaffold, which is structurally distinct from the indanone (donepezil) and acridine (tacrine) chemotypes, offering a differentiated IP position and potentially altered off-target profiles [1].
| Evidence Dimension | AChE inhibitory activity (scaffold novelty vs clinical standards) |
|---|---|
| Target Compound Data | N-Phenylquinolin-4-amine scaffold claimed as AChE inhibitor; specific IC50 not publicly disclosed for parent compound |
| Comparator Or Baseline | Donepezil (approved AChE inhibitor, clinical IC50 ~10-20 nM) |
| Quantified Difference | Not directly quantifiable for parent compound; scaffold differentiation is structural (quinoline vs indanone chemotype) |
| Conditions | Human erythrocyte AChE; Ellman's method (patent CN115466211B) |
Why This Matters
The N-phenylquinolin-4-amine scaffold provides a non-infringing starting point for AChE inhibitor development, distinct from existing indanone- and acridine-based drugs, which is critical for IP-sensitive procurement decisions in CNS drug discovery.
- [1] CN115466211B – N-phenylquinoline-4-amine compound and application thereof. Chinese Patent; filed 2022-06-09; granted 2024-02-23. https://patents.google.com/patent/CN115466211B/en View Source
